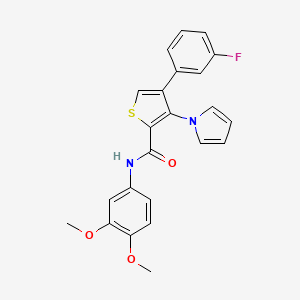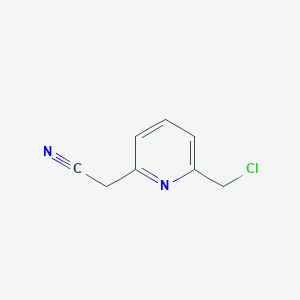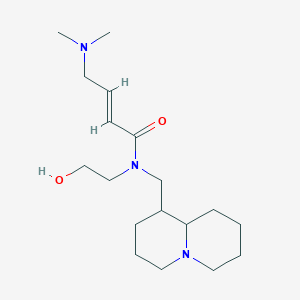![molecular formula C16H10F3N3OS B2579132 4-Phenyl-N-[3-(Trifluormethyl)phenyl]-1,2,3-thiadiazol-5-carboxamid CAS No. 477857-86-6](/img/structure/B2579132.png)
4-Phenyl-N-[3-(Trifluormethyl)phenyl]-1,2,3-thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This ring is substituted with a carboxamide group and a phenyl group at the 5 and 4 positions, respectively. Additionally, one of the phenyl rings is substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring, the introduction of the phenyl groups, and the addition of the trifluoromethyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, phenyl rings, and trifluoromethyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole ring, the phenyl groups, and the trifluoromethyl group. The thiadiazole ring is a heterocycle and may participate in various chemical reactions. The phenyl groups could potentially undergo electrophilic aromatic substitution reactions, and the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the electronegative fluorine atoms in the trifluoromethyl group could impact the compound’s solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Elektrochemische Sensorik
Ein Film, der aus elektrochemisch oxidiertem 3-(4-Trifluormethyl)-phenyl)-Thiophen abgeleitet wurde und auf einer Graphitelektrode abgeschieden wurde, wurde verwendet, um die Affinität für synthetische Stimulanzien (2-Aminoindan, Buphedron, Naphyron) unter Verwendung einer Kombination aus Square-Wave-Voltammetrie und elektrochemischer Impedanzspektroskopie zu bestimmen . Diese Anwendung zeigt das Potenzial der Verbindung im Bereich der elektrochemischen Sensorik.
Nachweis von synthetischen Stimulanzien
Die Verbindung wurde beim Nachweis von synthetischen Stimulanzien eingesetzt. Das Vorhandensein der –PhCF3-Gruppe ist wichtig für die Erkennung von synthetischen Stimulanzien . Diese Anwendung demonstriert das Potenzial der Verbindung in der Forensik und Drogendetektion.
Modifikation der Elektrodenoberfläche
Die Verbindung wurde zur Modifikation von Elektrodenoberflächen verwendet. Die Abscheidung von Thiophenderivaten mit einer –PhCF3-Gruppe mittels in-situ-elektrochemischer Oxidation auf der Elektrodenoberfläche ist eine vielversprechende Alternative zu molekular geprägten Polymeren . Diese Anwendung zeigt das Potenzial der Verbindung bei der Entwicklung neuer Elektrodenmaterialien.
Wechselwirkung mit synthetischen Stimulanzien
Ein polymerer Film, der aus 3-(4-Trifluormethyl)-phenyl)-Thiophen (ThPhCF3) abgeleitet wurde und auf der Oberfläche einer Graphitelektrode abgeschieden wurde, wurde verwendet, um die Wechselwirkung mit synthetischen Stimulanzien zu untersuchen, die primäre (2-AI), sekundäre (Buphedron) und tertiäre (Naphyron) Aminogruppen enthalten . Diese Anwendung zeigt das Potenzial der Verbindung in der Untersuchung von Arzneimittelwechselwirkungen.
Arzneimittelentwicklung
Die Verbindungen mit Trifluormethyl (TFM, -CF3)-Gruppen wurden in den letzten 20 Jahren in vielen von der FDA zugelassenen Medikamenten gefunden . Diese Anwendung zeigt das Potenzial der Verbindung im Bereich der Arzneimittelentwicklung.
PI3Ks-Hemmung
PI3Ks sind eine Art von Lipidkinase, die an Zellproliferation, Apoptose, Motilität und Zellinvasion sowie am Glukosestoffwechsel beteiligt ist. Alpelisib enthält trifluormethyl-alkylierte Pyridin-, Aminothiazol- und Pyrrolidincarboxamid-Einheiten, die über eine Harnstoffverknüpfung miteinander verbunden sind . Diese Anwendung zeigt das Potenzial der Verbindung bei der Entwicklung von Krebstherapeutika.
Safety and Hazards
Zukünftige Richtungen
The study of compounds like “4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” could have potential applications in various fields, including medicinal chemistry and materials science. Future research could explore the synthesis of similar compounds, their physical and chemical properties, and their potential biological activity .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
These interactions may lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also influence a range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with increased metabolic stability, which could potentially enhance the bioavailability of this compound .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may influence a variety of cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Moreover, the compound’s action can also be influenced by biological factors such as the expression levels of its target proteins and the metabolic state of the cells .
Biochemische Analyse
Biochemical Properties
. Based on its structural similarity to other thiadiazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Eigenschaften
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)11-7-4-8-12(9-11)20-15(23)14-13(21-22-24-14)10-5-2-1-3-6-10/h1-9H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYFYVRZMXAXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)
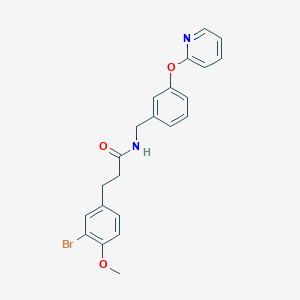
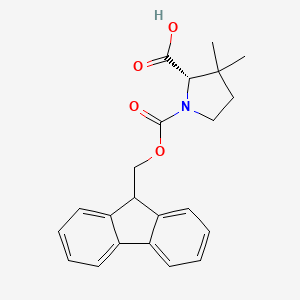
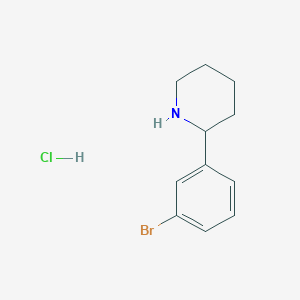
![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine](/img/structure/B2579057.png)
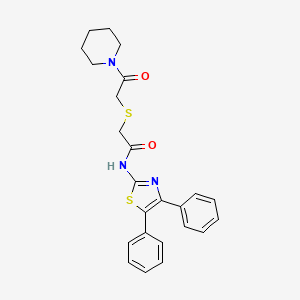

![2,5-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2579062.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2579063.png)

